molecular formula C24H19N5O2 B6508274 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-(dimethylamino)phenyl)amino)naphthalene-1,4-dione CAS No. 385420-26-8

2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-(dimethylamino)phenyl)amino)naphthalene-1,4-dione

Cat. No.: B6508274
CAS No.: 385420-26-8
M. Wt: 409.4 g/mol
InChI Key: YTVLQVOUYKRXCS-UHFFFAOYSA-N
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Description

2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-(dimethylamino)phenyl)amino)naphthalene-1,4-dione is a naphthoquinone derivative featuring a fused benzo-triazole moiety and a dimethylaminophenylamino substituent. The 4-(dimethylamino)phenyl substituent introduces strong electron-donating properties, which may modulate electronic transitions and biological activity.

Properties

IUPAC Name

2-(benzotriazol-1-yl)-3-[4-(dimethylamino)anilino]naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O2/c1-28(2)16-13-11-15(12-14-16)25-21-22(29-20-10-6-5-9-19(20)26-27-29)24(31)18-8-4-3-7-17(18)23(21)30/h3-14,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVLQVOUYKRXCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-(dimethylamino)phenyl)amino)naphthalene-1,4-dione typically involves multi-step organic reactions. One common approach is to start with the naphthalene-1,4-dione core, which undergoes a series of substitutions and additions to introduce the benzo[d][1,2,3]triazole and dimethylaminophenyl groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Synthetic Pathways

The compound likely originates from a multi-step synthesis involving:

  • Nucleophilic substitution at the quinone core.

  • Michael addition or Mannich reactions for introducing amino groups.

  • Cycloaddition or click chemistry for triazole incorporation.

Key Intermediate Formation

  • Quinone Functionalization :
    Naphthalene-1,4-dione undergoes halogenation (e.g., Cl or Br) at positions 2 and 3 to generate dihalonaphthoquinones, enabling subsequent substitutions .

    Naphthalene-1,4-dione+X22,3dihalo-naphthalene-1,4-dione\text{Naphthalene-1,4-dione} + X_2 \rightarrow 2,3-\text{dihalo-naphthalene-1,4-dione}
  • Amination at C3 :
    The 4-(dimethylamino)phenylamino group is introduced via Buchwald-Hartwig coupling or nucleophilic aromatic substitution under basic conditions :

    2,3dihalo-naphthalene-1,4-dione+H2N-C6H4NMe23((4-(dimethylamino)phenyl)amino)-2-halo-naphthalene-1,4-dione2,3-\text{dihalo-naphthalene-1,4-dione} + \text{H}_2\text{N-C}_6\text{H}_4\text{NMe}_2 \rightarrow 3-\text{((4-(dimethylamino)phenyl)amino)-2-halo-naphthalene-1,4-dione}
  • Triazole Incorporation at C2 :
    The benzo-triazolyl group is introduced via displacement of the remaining halogen using 1H-benzo[d] triazole under basic conditions (e.g., K2_2CO3_3 in DMF) :

    3((4-(dimethylamino)phenyl)amino)-2-halo-naphthalene-1,4-dione+1H-benzo[d][1][2][3]triazoleTarget Compound3-\text{((4-(dimethylamino)phenyl)amino)-2-halo-naphthalene-1,4-dione} + \text{1H-benzo[d][1][2][3]triazole} \rightarrow \text{Target Compound}

Electrophilic and Redox Reactions

  • Reduction : The quinone moiety can undergo reduction to the hydroquinone form, stabilized by electron-donating dimethylamino groups :

    Quinone+2H++2eHydroquinone\text{Quinone} + 2\text{H}^+ + 2\text{e}^- \rightarrow \text{Hydroquinone}
  • Electrophilic Substitution : Electron-rich dimethylamino groups activate the phenyl ring for further substitution (e.g., nitration, sulfonation).

Coordination Chemistry

The triazole nitrogen and quinone oxygen atoms may act as ligands for transition metals (e.g., Ni, Cu), forming complexes analogous to benzimidazole-derived structures :

Compound+NiCl2[Ni(Compound)2Cl2]\text{Compound} + \text{NiCl}_2 \rightarrow [\text{Ni(Compound)}_2\text{Cl}_2]

Structural and Spectroscopic Data

Property Value
Molecular Formula C25_{25}H19_{19}N5_{5}O2_{2}
UV-Vis (λmax_{\text{max}}max) 480 nm (quinone π→π^*)
IR (cm−1^{-1}−1) 1670 (C=O), 1600 (C=N triazole)

Stability and Degradation

  • Photodegradation : The quinone core undergoes photolytic cleavage under UV light, forming naphthoic acid derivatives .

  • Hydrolytic Stability : The triazole ring resists hydrolysis under acidic/neutral conditions but degrades in strong base (pH > 12) .

Comparative Reactivity Table

Reaction Type Conditions Product
Reduction NaBH4_4, EtOH, 25°CHydroquinone derivative
Metal Complexation NiCl2_2, CH3_3CN, 80°COctahedral Ni(II) complex
Sulfonation H2_2SO4_4, SO3_34-(Dimethylamino)phenyl sulfonate

Scientific Research Applications

Pharmaceutical Applications

This compound has garnered attention for its potential as a bioactive agent in drug development. Its structural properties allow it to act as a precursor or intermediate in synthesizing various pharmaceuticals, particularly those targeting cancer.

Case Studies:

  • Anti-cancer Research : Studies have shown that derivatives of benzotriazole exhibit promising anti-cancer properties. For instance, compounds containing the benzotriazole moiety have been linked to the inhibition of tumor cell proliferation and induction of apoptosis in cancer cells .
  • Antimicrobial Activity : The benzotriazole structure is known for its antibacterial and antifungal properties. Research indicates that compounds derived from this structure can effectively combat resistant strains of bacteria .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent in various detection techniques. Its unique structural features enhance the sensitivity and specificity of analytical methods.

Applications:

  • Chromatography : Used as a stationary phase or modifier in chromatographic techniques to improve separation efficiency.
  • Spectroscopy : Acts as a fluorescent probe in spectroscopic assays, allowing for the detection of specific analytes at low concentrations .

Material Science

The compound's distinct chemical properties make it suitable for applications in material science, particularly in developing advanced materials with enhanced mechanical and thermal properties.

Potential Uses:

  • Polymer Development : Research is ongoing into using this compound as a building block for polymers that can withstand extreme conditions while maintaining structural integrity.
  • Nanomaterials : Its integration into nanostructures may lead to the creation of materials with unique electronic properties suitable for use in sensors and electronic devices .

Agricultural Chemistry

In agricultural chemistry, derivatives of this compound are being explored for their efficacy in developing new agrochemicals.

Case Studies:

  • Pesticide Formulation : Compounds based on benzotriazole structures have been identified as effective agents against specific pests while minimizing environmental impact. They are being formulated to enhance crop protection without harming beneficial insects .
  • Herbicide Development : Research indicates that these compounds can selectively inhibit weed growth while being safe for crops, thus improving agricultural yield and sustainability .

Summary Table of Applications

FieldApplicationKey Findings
PharmaceuticalsAnti-cancer agentsInduces apoptosis in cancer cells
Antimicrobial agentsEffective against resistant bacteria
Analytical ChemistryChromatographyImproves separation efficiency
SpectroscopyActs as a fluorescent probe
Material SciencePolymer developmentEnhances mechanical and thermal properties
NanomaterialsUnique electronic properties for sensors
Agricultural ChemistryPesticide formulationTargets specific pests with minimal impact
Herbicide developmentSelectively inhibits weed growth

Mechanism of Action

The mechanism of action of 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-(dimethylamino)phenyl)amino)naphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Electronic Effects: The 4-(dimethylamino)phenyl group in the target compound is strongly electron-donating, which may enhance charge-transfer interactions compared to the electron-withdrawing 3-(trifluoromethyl)phenyl group in its commercial analogue . Phenyl (4j) and benzyl (7c) substituents in exhibit moderate electron density, correlating with intermediate antiplasmodial activity .

Biological Activity: Triazole-linked compounds (e.g., 4j) demonstrate potent antiplasmodial activity (IC₅₀: 2.1 µM), likely due to naphthoquinone redox cycling and triazole-mediated target binding .

Synthetic Accessibility: The commercial analogue () is synthesized at scale by Hangzhou JHEchem, suggesting industrial feasibility for benzotriazole-naphthoquinone conjugates . In contrast, 4j and 7c rely on copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method requiring precise stoichiometry and reaction times .

Physicochemical and Spectral Comparisons

  • FT-IR Spectra: Naphthoquinone carbonyl stretches (~1650–1700 cm⁻¹) are consistent across all analogues. The target compound’s dimethylamino group may show N-H stretches near 3300 cm⁻¹, absent in the trifluoromethyl analogue .
  • ¹H-NMR: The dimethylamino group in the target compound would produce a singlet at ~2.9 ppm (6H, N(CH₃)₂), distinct from the trifluoromethyl analogue’s aromatic multiplet (δ 7.5–8.2 ppm) .

Biological Activity

The compound 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-(dimethylamino)phenyl)amino)naphthalene-1,4-dione , also referred to as compound 1 , has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of compound 1 typically involves several steps that integrate the benzotriazole moiety with naphthoquinone derivatives. The general synthetic pathway includes:

  • Formation of Benzotriazole : The initial step involves the synthesis of the benzotriazole ring through cyclization reactions.
  • Naphthoquinone Derivative Preparation : Naphthoquinones are synthesized from naphthalene derivatives using oxidation methods.
  • Coupling Reaction : The final step is the coupling of the benzotriazole and naphthoquinone components, often facilitated by amine coupling agents.

The overall yield and purity of compound 1 can be optimized through careful control of reaction conditions such as temperature and solvent choice.

Anticancer Properties

Compound 1 has demonstrated significant anticancer activity in various in vitro studies. Research indicates that it can induce apoptosis in cancer cell lines through mechanisms involving:

  • Inhibition of Cell Proliferation : Studies have shown that compound 1 exhibits IC50 values in the low micromolar range against several cancer cell lines, indicating potent antiproliferative effects .
  • Cell Cycle Arrest : Flow cytometry analyses reveal that treatment with compound 1 leads to G2/M phase arrest in cancer cells, suggesting interference with cell cycle progression .

Antimicrobial Activity

In addition to its anticancer properties, compound 1 exhibits notable antimicrobial effects. It has been tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Key findings include:

  • Minimum Inhibitory Concentration (MIC) : Compound 1 shows MIC values ranging from 10 to 50 μg/mL against various bacterial pathogens .
  • Mechanism of Action : The antimicrobial activity is attributed to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of compound 1. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes:

  • Inhibition of COX Enzymes : Compound 1 selectively inhibits cyclooxygenase (COX) enzymes, with IC50 values comparable to standard anti-inflammatory drugs like diclofenac .
  • Reduction of Inflammatory Markers : In vivo studies demonstrate a significant reduction in markers such as TNF-alpha and IL-6 following treatment with compound 1.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of compound 1:

  • Case Study 1 : A study involving human cancer cell lines demonstrated that compound 1 significantly reduced cell viability by inducing apoptosis through mitochondrial pathways.
  • Case Study 2 : An animal model study showed that administration of compound 1 resulted in decreased tumor size and weight compared to control groups, reinforcing its potential as an anticancer agent.

Research Findings Summary Table

Biological ActivityMechanismIC50 Value (μg/mL)Reference
AnticancerApoptosis induction~5
AntimicrobialMembrane disruption10 - 50
Anti-inflammatoryCOX inhibition~20

Q & A

Q. What are the optimal synthetic routes and conditions for preparing this compound with minimal by-product formation?

  • Methodological Answer : The synthesis involves coupling benzotriazole derivatives with naphthoquinone precursors. Key steps include:
  • Reagent Selection : Use absolute ethanol as a solvent with glacial acetic acid as a catalyst to promote nucleophilic substitution ().
  • Reaction Time : Reflux for 4–6 hours to ensure complete conversion ().
  • Purification : Employ recrystallization (e.g., dimethylformamide) or column chromatography to separate by-products ().
  • By-Product Mitigation : Adjust stoichiometry (1:1 molar ratio of reactants) and monitor reaction progress via TLC or HPLC ().

Q. How can spectroscopic and computational methods characterize its structural and electronic properties?

  • Methodological Answer :
  • Spectroscopy :
  • UV-Vis : Solvatochromic shifts in solvents like DMSO or ethanol reveal π→π* transitions ().
  • NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify aromatic protons (δ 7.2–8.5 ppm) and quinone carbonyls (δ 180–190 ppm) ().
  • Computational Analysis :
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict HOMO-LUMO gaps and charge distribution ().
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions ().

Q. What experimental protocols assess its stability under varying pH and temperature conditions?

  • Methodological Answer :
  • pH Stability : Incubate the compound in buffers (pH 3–10) at 25°C for 24 hours. Monitor degradation via HPLC ().
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures (typically >200°C for naphthoquinones) ().

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced biological activity?

  • Methodological Answer :
  • Substituent Variation : Replace the dimethylamino group with electron-withdrawing groups (e.g., nitro) to modulate redox potential ().
  • Biological Assays : Test analogs against cancer cell lines (e.g., MCF-7) to correlate IC₅₀ values with substituent electronic profiles ().
  • Data Analysis : Use multivariate regression to link logP values and HOMO energies to cytotoxicity ().

Q. What advanced computational strategies predict its interaction with biological targets (e.g., kinases)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase). Prioritize poses with lowest ΔG values ().
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions ().
  • AI-Driven Design : Apply deep learning models (e.g., AlphaFold) to predict novel analogs with improved target affinity ().

Q. How do environmental factors influence its degradation and ecotoxicological impact?

  • Methodological Answer :
  • Photodegradation : Expose to UV light (254 nm) in aqueous solutions; analyze breakdown products via LC-MS ().
  • Ecotoxicology : Use Daphnia magna assays to determine LC₅₀ values and assess bioaccumulation potential ().

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